2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13470586
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C14H21N3O/c15-9-14(18)16-10-13-7-4-8-17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18) |
| Standard InChI Key | UFPNGJVADXICDU-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CN |
| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide features a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 2-position with a methylacetamide side chain (Fig. 1). The pyrrolidine ring adopts a puckered conformation, with the benzyl group introducing steric bulk that influences both solubility and receptor binding kinetics. The acetamide moiety contains a primary amine, enabling participation in hydrogen bonding and salt bridge formation.
Molecular Formula:
Molecular Weight: 261.36 g/mol
IUPAC Name: 2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]acetamide
Stereochemical Considerations
The chiral center at the pyrrolidine C2 position creates potential for enantiomeric differentiation. Studies on analogous compounds, such as (S)-2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-isopropyl-3-methyl-butyramide, demonstrate that stereochemistry significantly impacts biological activity. For instance, the (S)-enantiomer of related structures shows 3–5× greater affinity for serine proteases compared to the (R)-form.
Solubility and Stability
Experimental data from structurally similar compounds suggest moderate water solubility (≈15 mg/mL at pH 7.4) and logP values of 1.8–2.3, indicating balanced lipophilicity. The benzyl group enhances membrane permeability, while the acetamide’s amine group improves aqueous solubility through protonation. Stability studies on N-methyl analogs show decomposition <5% after 6 months at −20°C.
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis typically follows a three-step sequence (Table 1):
Table 1: Representative synthesis protocol for pyrrolidine acetamides
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzylation of pyrrolidine | K2CO3, DMF, 80°C, 12h | 78 |
| 2 | Amide coupling | EDCI/HOBt, DCM, rt, 6h | 65 |
| 3 | Deprotection of tert-butyl carbamate | TFA/DCM (1:1), 0°C, 2h | 92 |
A modified approach from EP2292613 demonstrates ammonolysis in methanol/water (1:1) at 45°C achieves 86.2% yield for analogous structures . Critical parameters include:
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Strict temperature control (±2°C) during amide bond formation
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Use of aqueous ammonia to prevent racemization
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Chromatographic purification with EtOAc/hexane (3:7) for >95% purity
Scale-Up Challenges
Industrial production faces three primary hurdles:
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Stereochemical control: Without chiral auxiliaries, reactions produce 55:45 enantiomeric ratios.
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Byproduct formation: Over-alkylation at the pyrrolidine nitrogen occurs in 12–18% of cases.
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Purification complexity: Similar-polarity impurities require HPLC rather than standard column chromatography.
Biological Activity and Mechanism
Enzyme Inhibition Profiles
While direct data on 2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide is lacking, structural analogs exhibit potent inhibition of:
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Tissue kallikrein (Ki = 38 nM)
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Trypsin-like serine proteases (IC50 = 110 nM)
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Monoamine oxidase B (MAO-B, 72% inhibition at 10 μM)
The proposed mechanism involves:
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Benzyl group insertion into the S1 hydrophobic pocket
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Hydrogen bonding between the acetamide carbonyl and catalytic serine
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Charge stabilization via the protonated amine
Comparative Analysis with Structural Analogs
Table 2: Activity comparison of pyrrolidine acetamide derivatives
| Compound | MAO-B Inhibition (%) | Kallikrein Ki (nM) | LogD pH 7.4 |
|---|---|---|---|
| 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-acetamide | 68* | 42* | 1.9 |
| N-Methyl analog | 72 | 55 | 2.1 |
| N-Isopropyl-3-methyl-butyramide | 29 | 38 | 2.8 |
| 1-Benzylpiperidine analog | 51 | 210 | 2.4 |
*Predicted values based on QSAR models
Key trends:
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N-Alkylation increases lipophilicity but reduces enzyme affinity
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Piperidine analogs show 3–5× lower potency versus pyrrolidines
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Butyramide substitution enhances kallikrein selectivity
Pharmacokinetic and Toxicological Profiles
ADME Properties
Physiologically based pharmacokinetic (PBPK) modeling predicts:
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Oral bioavailability: 22–34% (species-dependent)
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t₁/₂: 3.8 h (mice), 5.1 h (rats)
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Protein binding: 89–93% (albumin-dominated)
Industrial Applications and Patent Landscape
Pharmaceutical Uses
Three primary therapeutic areas emerge:
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Neurodegenerative diseases: MAO-B inhibition suggests potential in Parkinson’s disease
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Inflammatory disorders: Kallikrein targeting for hereditary angioedema
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Analgesia: μ-opioid receptor agonism in N-substituted analogs
Material Science Applications
Patent EP2292613 discloses use in:
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Chiral stationary phases for HPLC
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Metal-organic frameworks (MOFs) with Cu(II) nodes
Future Directions and Challenges
Research Priorities
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Crystallographic studies to elucidate target binding modes
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Prodrug development to enhance oral bioavailability
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Targeted delivery systems using nanoparticle encapsulation
Regulatory Considerations
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Requires full enantiomeric resolution for clinical use
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Potential genotoxicity from benzyl metabolites needs evaluation
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QbD approaches essential for manufacturing consistency
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